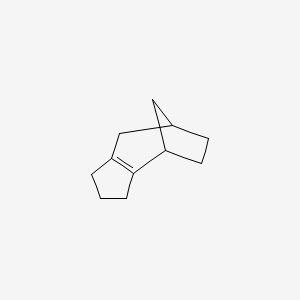
1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene is a chemical compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . It is also known by other names such as β-Patchoulene and 1,4,9,9-Tetramethyl-1,2,3,4,5,6,7,8-octahydro-4,7-methanoazulene . This compound is a derivative of azulene, a bicyclic aromatic hydrocarbon, and is characterized by its unique structure, which includes a methano bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure . The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions
1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted azulenes .
科学的研究の応用
1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
作用機序
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and pathways .
類似化合物との比較
Similar Compounds
Patchoulene: Another derivative of azulene with similar structural features.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene is unique due to its specific methano bridge and the presence of multiple methyl groups, which contribute to its distinct chemical and physical properties .
特性
CAS番号 |
57496-70-5 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC名 |
tricyclo[6.2.1.02,6]undec-2(6)-ene |
InChI |
InChI=1S/C11H16/c1-2-9-6-8-4-5-10(7-8)11(9)3-1/h8,10H,1-7H2 |
InChIキー |
PTQJRKPGSQPGHV-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C3CCC(C3)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


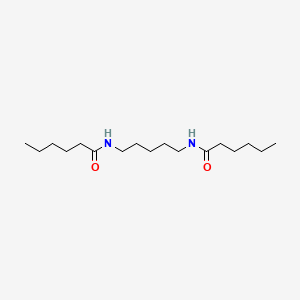
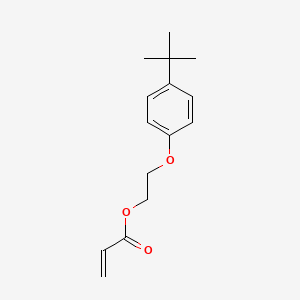
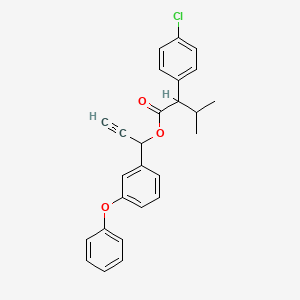
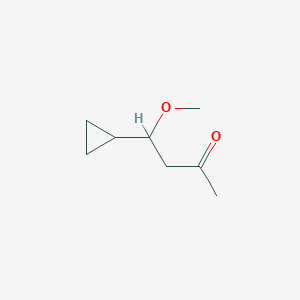

methanone](/img/structure/B14613647.png)
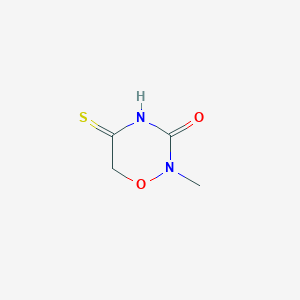
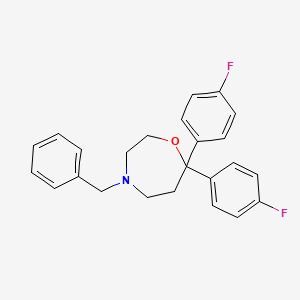
![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
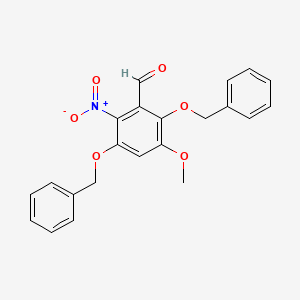
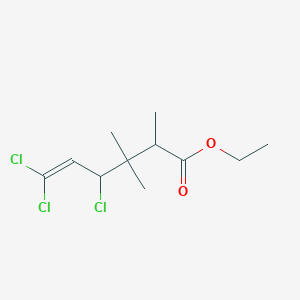
![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)
![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)
